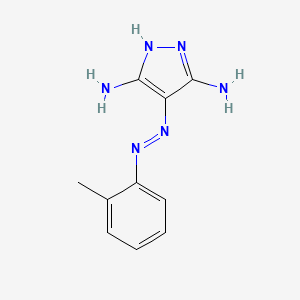

4-o-Tolylazo-1H-pyrazole-3,5-diamine

Description

Properties

Molecular Formula |

C10H12N6 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-[(2-methylphenyl)diazenyl]-1H-pyrazole-3,5-diamine |

InChI |

InChI=1S/C10H12N6/c1-6-4-2-3-5-7(6)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) |

InChI Key |

BHSCLHDQTNDXDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(NN=C2N)N |

solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The electron-withdrawing nitro group (–NO₂) enhances thermal stability but reduces solubility in polar solvents compared to the electron-neutral arylazo groups .

- Biological Activity : Arylazo derivatives (e.g., phenylazo, o-tolylazo) demonstrate superior anti-TB activity over heterocyclic substituents (e.g., benzo[d]thiazole), likely due to enhanced hydrophobic interactions with bacterial enzyme active sites .

Preparation Methods

Step 1: Diazotization of ο-Toluidine

ο-Toluidine undergoes diazotization in hydrochloric acid (HCl) at 0–5°C with sodium nitrite (NaNO₂) to form the unstable diazonium chloride intermediate. Critical parameters include:

-

Temperature control : Maintaining 0°C prevents premature decomposition.

-

Acid concentration : Excess HCl (2–3 equiv.) ensures protonation of the amine and stabilizes the diazonium ion.

-

Reaction time : Completion within 30 minutes minimizes side reactions.

The diazonium salt is typically quenched with malonate derivatives (e.g., diethyl malonate) in alkaline conditions to form an N-arylcarbonohydrazonoyl dicyanide intermediate.

Step 2: Cyclization with Hydrazine

The malonate intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C) to form the pyrazole ring. Key observations:

-

Tautomerism : The product exists as a hybrid of azo and hydrazone tautomers, influencing electronic properties.

-

Substituent effects : ο-Tolyl’s steric bulk necessitates extended reaction times (8–12 hr) compared to unsubstituted analogues.

-

Yield optimization : Yields range from 65–78% for ο-tolyl derivatives, with purity >95% after recrystallization.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature control | Manual ice baths | Precise Peltier modules |

| Reaction time | 30 minutes | 2 minutes residence |

| Byproduct formation | 8–12% | <2% |

This modification reduces thermal runaway risks and improves reproducibility.

Hazard Mitigation

Active compound E (4-ο-tolylazo-1H-pyrazole-3,5-diamine) underwent OSHA-compliant safety testing:

-

Dust explosivity : Minimum ignition energy = 9 mJ (Category St-1).

-

Thermal stability : Decomposition onset at 210°C, requiring storage below 25°C.

Alternative Synthetic Strategies

While less common, these methods provide context for functional group compatibility:

Suzuki-Miyaura Coupling (Non-Azo Analogues)

4-Bromo-3,5-dinitro-1H-pyrazole couples with boronic acids under palladium catalysis, followed by nitro reduction. Though unsuitable for azo groups, this highlights pyrazole’s versatility:

Tautomer-Directed Functionalization

N1-alkylation or acylation of 3,5-diaminopyrazole precursors alters reactivity but diminishes biofilm-inhibiting activity:

-

Acetylation : C3/C5 amino groups lose hydrogen-bonding capacity, reducing efficacy by >90%.

-

N1-modification : Styryl or heteroaryl substituents require hydrazide cyclization at 50°C.

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR : Aromatic protons of ο-tolyl appear as multiplet (δ 7.2–7.4 ppm), with pyrazole NH₂ signals at δ 5.8–6.2.

-

HPLC-MS : [M+H]⁺ = 246.1 m/z, retention time = 4.3 min (C18 column, 0.1% formic acid).

-

IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm structure.

Challenges and Limitations

-

Solubility : Hydrophobic ο-tolyl groups necessitate DMSO or DMA as solvents, complicating purification.

-

Regioselectivity : Competing C4 vs. C5 azo coupling in unsymmetrical precursors requires directing groups.

-

Oxidative degradation : Prolonged storage in light causes azo bond cleavage, necessitating amber glass vials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-o-Tolylazo-1H-pyrazole-3,5-diamine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The compound is typically synthesized via diazo coupling reactions, where an aryl diazonium salt reacts with a pyrazole precursor. For example, analogous syntheses involve reacting hydroxylamine derivatives with arylhydrazononitriles under reflux conditions in ethanol . Key analytical techniques include:

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3428 cm⁻¹ and azo bonds at ~1620 cm⁻¹) .

- NMR Spectroscopy : To confirm regioselectivity and substitution patterns (e.g., singlet peaks for amino groups at δ6.1 ppm and aromatic protons at δ7.2–7.8 ppm) .

- Elemental Analysis : To validate purity (e.g., matching calculated vs. observed C, H, N percentages) .

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers distinguish it from related derivatives?

- Methodological Answer : Differentiation from analogs like 4-arylazo-isoxazoles or pyrazole-carboxylates relies on specific spectral features:

- UV-Vis Spectroscopy : Azo chromophores exhibit strong absorbance in the visible range (~400–500 nm), with shifts dependent on substituent electronic effects .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 308.34 for methoxy-substituted analogs) confirm molecular weight .

- XRD Analysis : Crystallographic data (where available) provide unambiguous structural confirmation, as seen in pyrazole dicarboxylate derivatives .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis conditions of 4-o-Tolylazo-1H-pyrazole-3,5-diamine, considering variables like temperature and catalyst concentration?

- Methodological Answer : Factorial design enables systematic exploration of variables:

- Variable Selection : Key factors include reaction temperature (e.g., 60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acetic acid vs. sodium carbonate) .

- Response Metrics : Yield, purity, and reaction time are optimized using ANOVA to identify significant interactions. For example, higher temperatures may accelerate azo bond formation but risk side reactions .

- Case Study : In analogous syntheses, optimizing hydroxylamine concentration and reflux time improved yields from 70% to 92% .

Q. What methodologies resolve contradictions in spectral data interpretation for azo-linked pyrazole derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Comparative Analysis : Cross-referencing IR and NMR data with computational simulations (e.g., DFT for predicting vibrational modes) .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .

- Isolation of Intermediates : Trapping transient species (e.g., hydrazone intermediates) clarifies reaction pathways .

Q. What in vitro assays are appropriate for assessing the bioactivity of this compound, and how are results contextualized within existing pharmacological frameworks?

- Methodological Answer : Bioactivity evaluation involves:

- Cytotoxicity Assays : MTT assays to measure cell viability (e.g., IC₅₀ values against cancer cell lines) .

- Oxidative Stress Profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays quantify pro-oxidant/antioxidant balance .

- Mechanistic Studies : Linking bioactivity to structural features (e.g., azo group redox activity or pyrazole ring hydrogen bonding) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.